molecular formula C5H12N2O4 B8347921 L-Arabinose, hydrazone(9CI)

L-Arabinose, hydrazone(9CI)

Cat. No.: B8347921
M. Wt: 164.16 g/mol
InChI Key: DDYSEMXAEFWYGX-VAYJURFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is a complex organic compound characterized by its unique stereochemistry and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol typically involves multi-step organic reactions. One common method includes the use of hydrazine derivatives and pentane-1,2,3,4-tetrol as starting materials. The reaction conditions often require controlled temperatures and pH levels to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of engineered bacteria or yeast strains to produce the desired stereoisomer. These methods are advantageous due to their scalability and environmental friendliness.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydrazinylidene group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is used as a building block for synthesizing more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.

Biology

In biological research, this compound is investigated for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

Medicine

In medicine, (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is explored for its potential therapeutic effects, including its use as an anti-inflammatory or anticancer agent.

Industry

Industrially, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals, owing to its versatile reactivity and functional groups.

Mechanism of Action

The mechanism of action of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinylidene group can form covalent bonds with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,4S)-4-Hydroxyisoleucine: Known for its insulinotropic activity.

    (2S,3R,4S)-Chromene-3-Carboxamide: Investigated for its anti-inflammatory properties.

Uniqueness

(2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol is unique due to its specific hydrazinylidene functional group and its stereochemistry, which confer distinct reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of (2S,3R,4S)-5-Hydrazinylidenepentane-1,2,3,4-tetrol, highlighting its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C5H12N2O4

Molecular Weight

164.16 g/mol

IUPAC Name

(2S,3R,4S)-5-hydrazinylidenepentane-1,2,3,4-tetrol

InChI

InChI=1S/C5H12N2O4/c6-7-1-3(9)5(11)4(10)2-8/h1,3-5,8-11H,2,6H2/t3-,4-,5+/m0/s1

InChI Key

DDYSEMXAEFWYGX-VAYJURFESA-N

Isomeric SMILES

C([C@@H]([C@@H]([C@H](C=NN)O)O)O)O

Canonical SMILES

C(C(C(C(C=NN)O)O)O)O

Origin of Product

United States

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